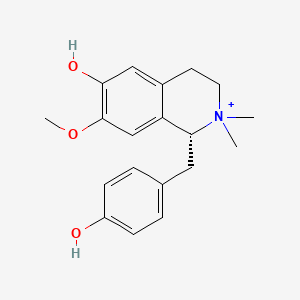

Lotusine

Description

Structure

3D Structure

Properties

CAS No. |

6871-67-6 |

|---|---|

Molecular Formula |

C19H24NO3+ |

Molecular Weight |

314.4 g/mol |

IUPAC Name |

1-[(4-hydroxyphenyl)methyl]-7-methoxy-2,2-dimethyl-3,4-dihydro-1H-isoquinolin-2-ium-6-ol |

InChI |

InChI=1S/C19H23NO3/c1-20(2)9-8-14-11-18(22)19(23-3)12-16(14)17(20)10-13-4-6-15(21)7-5-13/h4-7,11-12,17H,8-10H2,1-3H3,(H-,21,22)/p+1 |

InChI Key |

ZKTMLINFIQCERN-UHFFFAOYSA-O |

SMILES |

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)O)OC)O)C |

Isomeric SMILES |

C[N+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC=C(C=C3)O)OC)O)C |

Canonical SMILES |

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)O)OC)O)C |

melting_point |

213 - 215 °C |

physical_description |

Solid |

solubility |

not available |

Origin of Product |

United States |

Foundational & Exploratory

Lotusine's Mechanism of Action in Cardiac Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lotusine, a prominent aporphine (B1220529) alkaloid derived from the medicinal plant Nelumbo nucifera (lotus), has garnered significant interest for its potential therapeutic applications in cardiovascular diseases.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action in cardiac cells, with a focus on its electrophysiological effects and modulation of intracellular signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development in the cardiovascular field.

Core Mechanism of Action: A Multi-Target Approach

This compound exerts its effects on cardiac cells through a multi-faceted mechanism, primarily involving the modulation of key enzymes and ion channels, as well as the regulation of critical intracellular signaling cascades. The primary known actions of this compound include the inhibition of phosphodiesterase III (PDE3) and the modulation of cardiac ion channels, which collectively influence cardiac contractility, electrophysiology, and cell survival.

Phosphodiesterase III (PDE3) Inhibition and cAMP Modulation

A key identified mechanism of this compound in cardiac cells is its selective inhibition of phosphodiesterase III (PDE3).[2] PDE3 is an enzyme responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger in cardiomyocytes.[3][4]

Experimental Protocol: Measurement of PDE3 Activity in Cardiac Lysates

A standard method to determine the inhibitory effect of this compound on PDE3 activity involves the following steps:

-

Preparation of Cardiac Lysates: Isolate cardiomyocytes from animal models (e.g., rats, guinea pigs) and prepare cell lysates.

-

PDE Assay: Utilize a commercially available PDE assay kit. The assay typically involves the incubation of cardiac lysates with cAMP as a substrate in the presence and absence of varying concentrations of this compound.

-

Quantification: The amount of AMP produced is quantified, often through a colorimetric or fluorescent method. A decrease in AMP production in the presence of this compound indicates PDE3 inhibition.

-

IC50 Determination: The half-maximal inhibitory concentration (IC50) of this compound for PDE3 is determined by plotting the percentage of inhibition against the logarithm of this compound concentration.

Signaling Pathway: this compound-Induced cAMP Elevation

Caption: this compound inhibits PDE3, leading to increased intracellular cAMP levels and subsequent activation of PKA.

Quantitative Data: Comparative PDE3 Inhibition

| Compound | -log IC50 (mol/L) |

| This compound | 3.7 |

| Amrinone | 4.6 |

| Papaverine | 4.9 |

| Zaprinast | 5.0 |

| Data derived from a study on rabbit corpus cavernosum, indicating this compound's relative potency as a PDE inhibitor.[2] |

The elevation of intracellular cAMP levels by this compound has significant downstream consequences, including the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates various target proteins within the cardiomyocyte, leading to increased contractility (positive inotropy) and an accelerated rate of relaxation (lusitropy).[5][6]

Modulation of Cardiac Ion Channels

While direct experimental data on this compound's effects on specific cardiac ion channels are still emerging, substantial evidence from studies on structurally related aporphine alkaloids from Nelumbo nucifera strongly suggests that this compound possesses multi-ion channel blocking properties.[7][8][9][10] This is a critical aspect of its potential anti-arrhythmic and cardioprotective effects.

Experimental Protocol: Whole-Cell Patch Clamp Analysis of Ion Channel Currents

The whole-cell patch-clamp technique is the gold standard for studying the effects of compounds on specific ion channels in isolated cardiomyocytes.

-

Cell Isolation: Isolate ventricular myocytes from a suitable animal model.

-

Electrode Preparation: Fabricate glass micropipettes and fill them with an appropriate internal solution.

-

Seal Formation: Form a high-resistance "giga-seal" between the micropipette and the cell membrane.

-

Whole-Cell Configuration: Rupture the cell membrane patch under the pipette tip to gain electrical access to the cell's interior.

-

Voltage Clamp: Clamp the membrane potential at a holding potential and apply specific voltage protocols to elicit and record the currents of interest (e.g., INa, Ito, ICa,L, IKr/hERG).

-

Drug Application: Perfuse the cell with solutions containing varying concentrations of this compound and record the changes in ion channel currents.

-

Data Analysis: Analyze the current-voltage (I-V) relationships, channel kinetics (activation, inactivation, recovery from inactivation), and dose-response curves to determine the IC50 values.

Inferred Effects of this compound on Key Cardiac Ion Channels

Based on studies of the aporphine alkaloid liriodenine, this compound is likely to exhibit the following effects:[7]

-

Sodium Channel (INa) Blockade: Inhibition of the fast sodium current, which is responsible for the rapid upstroke (Phase 0) of the cardiac action potential. This action can slow conduction velocity and may contribute to anti-arrhythmic effects.[11]

-

Transient Outward Potassium Current (Ito) Inhibition: Blockade of Ito, a key current contributing to the early repolarization (Phase 1) of the action potential. Inhibition of this current can lead to a prolongation of the action potential duration (APD).

-

L-type Calcium Channel (ICa,L) Modulation: A potential, albeit lesser, inhibitory effect on the L-type calcium current, which plays a critical role in the plateau phase (Phase 2) of the action potential and excitation-contraction coupling.

Furthermore, studies on other aporphine alkaloids from lotus (B1177795) leaves have demonstrated blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which underlies the rapid delayed rectifier potassium current (IKr).[12] Inhibition of IKr is a primary mechanism for APD prolongation and can have both anti-arrhythmic and pro-arrhythmic implications.

Quantitative Data: IC50 Values of Related Aporphine Alkaloids on Cardiac Ion Channels

| Alkaloid | Ion Channel | IC50 (µM) |

| Liriodenine | INa | 0.7[7] |

| Ito | 2.8[7] | |

| ICa,L | 2.5[7] | |

| Nuciferine | hERG | 2.89[12] |

| O-nornuciferine | hERG | 7.91[12] |

| N-nornuciferine | hERG | 9.75[12] |

Workflow: Investigating this compound's Electrophysiological Effects

Caption: Experimental workflow for characterizing the effects of this compound on cardiac ion channels.

The combined effects of this compound on these various ion channels would likely result in a prolongation of the cardiac action potential duration, a mechanism that can be effective in suppressing certain types of cardiac arrhythmias.

Cardioprotective Signaling Pathways

This compound has demonstrated significant cardioprotective effects, particularly in the context of doxorubicin-induced cardiotoxicity.[13] These effects are mediated through the modulation of intracellular signaling pathways that regulate cell survival and apoptosis.

Anti-Apoptotic Signaling

In H9c2 cardiac myoblasts, this compound pretreatment has been shown to mitigate doxorubicin-induced apoptosis.[13] This is achieved through the downregulation of pro-apoptotic proteins.

Experimental Protocol: Western Blot Analysis of Apoptotic Proteins

-

Cell Culture and Treatment: Culture H9c2 cells and treat with doxorubicin (B1662922) in the presence or absence of this compound.

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies specific for Bax, cleaved Caspase-3, and a loading control (e.g., GAPDH or β-actin).

-

Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Quantification: Densitometrically quantify the protein bands and normalize to the loading control.

Quantitative Data: Effect of this compound on Apoptotic Markers

| Treatment | Bax Expression (relative to control) | Caspase-3 Activity (relative to control) |

| Doxorubicin | Increased | Increased |

| Doxorubicin + this compound | Decreased (compared to Doxorubicin)[13] | Decreased (compared to Doxorubicin)[13] |

Pro-Survival Signaling Pathways (Inferred)

While direct studies on this compound's modulation of specific pro-survival signaling pathways in cardiomyocytes are limited, the known cardioprotective effects of related compounds suggest the likely involvement of the PI3K/Akt and MAPK/ERK pathways.[14][15][16] These pathways are central to promoting cell survival and protecting against ischemic and oxidative stress.

Signaling Pathway: Inferred Pro-Survival Mechanisms of this compound

Caption: Inferred pro-survival signaling pathways activated by this compound in cardiac cells.

Experimental Protocol: Immunoblotting for Phosphorylated Akt and ERK

To investigate the activation of these pathways, Western blotting for the phosphorylated (active) forms of Akt (p-Akt) and ERK (p-ERK) would be performed on lysates from cardiomyocytes treated with this compound. An increase in the ratio of p-Akt/total Akt and p-ERK/total ERK would indicate the activation of these pro-survival cascades.

Conclusion and Future Directions

This compound presents a promising profile as a multi-target cardiovascular agent. Its established role as a PDE3 inhibitor, coupled with strong evidence for its ability to modulate multiple cardiac ion channels, positions it as a potential candidate for the treatment of heart failure and arrhythmias. Furthermore, its demonstrated anti-apoptotic effects and inferred activation of pro-survival signaling pathways highlight its cardioprotective potential.

Future research should focus on obtaining direct electrophysiological data on the effects of purified this compound on key cardiac ion channels (Nav1.5, Cav1.2, hERG, and Ito) to precisely define its ion channel blocking profile and to generate accurate IC50 values. Additionally, detailed investigations into the direct impact of this compound on the PI3K/Akt and MAPK/ERK signaling pathways in primary cardiomyocytes are warranted to confirm the inferred pro-survival mechanisms. Such studies will be crucial for a complete understanding of this compound's therapeutic potential and for guiding its future development as a novel cardiovascular drug.

References

- 1. Alkaloids from lotus (Nelumbo nucifera): recent advances in biosynthesis, pharmacokinetics, bioactivity, safety, and industrial applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. dstc.jp [dstc.jp]

- 3. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]

- 4. Cardiac cAMP: production, hydrolysis, modulation and detection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cAMP signal transduction in the heart: understanding spatial control for the development of novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cardiac contraction and relaxation are regulated by distinct subcellular cAMP pools - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Electrophysiological mechanisms for antiarrhythmic efficacy and positive inotropy of liriodenine, a natural aporphine alkaloid from Fissistigma glaucescens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Electrophysiological mechanisms for antiarrhythmic efficacy and positive inotropy of liriodenine, a natural aporphine alkaloid from Fissistigma glaucescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The electrophysiological effects of antiarrhythmic potential of a secoaporphine, N-allylsecoboldine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The electrophysiological effects of antiarrhythmic potential of a secoaporphine, N-allylsecoboldine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CV Pharmacology | Class I Antiarrhythmics (Sodium-Channel Blockers) [cvpharmacology.com]

- 12. Human Ether-à-go-go Related Gene (hERG) Channel Blocking Aporphine Alkaloids from Lotus Leaves and Their Quantitative Analysis in Dietary Weight Loss Supplements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound, an alkaloid from Nelumbo nucifera (Gaertn.), attenuates doxorubicin-induced toxicity in embryonically derived H9c2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Targeting Cell Signaling and Apoptotic Pathways by Luteolin: Cardioprotective Role in Rat Cardiomyocytes Following Ischemia/Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ERK/PP1a/PLB/SERCA2a and JNK Pathways Are Involved in Luteolin-Mediated Protection of Rat Hearts and Cardiomyocytes following Ischemia/Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Natural sources and biosynthesis of Lotusine

An In-depth Technical Guide on the Natural Sources and Biosynthesis of Lotusine

Introduction to this compound

This compound is a quaternary benzylisoquinoline alkaloid, a class of plant-derived specialized metabolites known for their structural diversity and significant pharmacological properties.[1] It is primarily found in the sacred lotus, Nelumbo nucifera Gaertn., a perennial aquatic plant with a long history of use in traditional medicine and culinary practices across Asia.[2][3] The chemical structure of this compound and its related compounds are of considerable interest to researchers in natural product chemistry, pharmacology, and drug development due to the broad spectrum of biological activities exhibited by benzylisoquinoline alkaloids.[1][4] This guide provides a comprehensive overview of the natural distribution of this compound within Nelumbo nucifera, its biosynthetic pathway, and detailed experimental protocols for its extraction, isolation, and analysis.

Natural Sources and Distribution of this compound

This compound is not uniformly distributed throughout the Nelumbo nucifera plant. Its concentration varies significantly between different organs, with the highest levels typically found in the embryo (plumule) of the seed.[2][4][5] The leaves and flowers also contain a complex mixture of benzylisoquinoline alkaloids, including this compound.[2][5] The specific content of this compound and other alkaloids can also be influenced by the cultivar, geographical location, and developmental stage of the plant.[4]

Data Presentation: Quantitative Distribution of this compound

The following table summarizes the reported concentrations of this compound in various parts of the Nelumbo nucifera plant. This data is crucial for selecting the optimal plant material for extraction and isolation studies.

| Plant Part | Species/Cultivar | Geographical Origin | This compound Content (% of Dry Weight) | Reference |

| Leaf | Nelumbo nucifera | Jiande, Zhejiang | 0.406% | [4] |

| Embryo (Plumule) | Nelumbo nucifera | Not Specified | Major Alkaloid Component | [2][4][6][7] |

| Flower | Nelumbo nucifera | Not Specified | Present | [5] |

| Seed | Nelumbo nucifera | Not Specified | Present | [5][6] |

Biosynthesis of this compound

The biosynthesis of this compound is part of the broader benzylisoquinoline alkaloid (BIA) pathway, which is a well-studied metabolic route in several plant species. The pathway begins with the amino acid L-tyrosine.[4][8]

The initial steps involve the conversion of L-tyrosine into two key precursors: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA).[1][8] A crucial enantioselective Pictet-Spengler condensation of these two molecules, catalyzed by norcoclaurine synthase (NCS), forms the central intermediate (S)-norcoclaurine, which is the foundational scaffold for virtually all BIAs.[1][4]

From (S)-norcoclaurine, a series of enzymatic modifications, including O-methylation, N-methylation, and hydroxylation, create a diverse array of BIA structures.[1] For this compound, the proposed pathway involves the methylation of norcoclaurine to form coclaurine, followed by N-methylation to yield N-methylcoclaurine.[8] this compound is believed to be derived from this N-methylcoclaurine intermediate.[1]

Mandatory Visualization: Biosynthesis Pathway of this compound

Caption: Proposed biosynthetic pathway of this compound from L-Tyrosine.

Experimental Protocols

The following sections provide detailed methodologies for the extraction, purification, and analysis of this compound from Nelumbo nucifera plant material, primarily focusing on the leaves and plumules which are rich sources.

Extraction of Total Alkaloids

This protocol describes a standard solvent-based extraction method, which is widely applicable for isolating alkaloids from plant tissues.[7][9][10] The principle relies on the differential solubility of alkaloids in their free base and salt forms.[11]

Materials and Reagents:

-

Dried and powdered plant material (Nelumbo nucifera leaves or plumules)

-

Methanol (B129727) or Ethanol (95%)

-

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄), 2% solution

-

Ammonia (B1221849) solution (NH₄OH), 25%

-

Chloroform (B151607) or Dichloromethane

-

Sodium sulfate (B86663) (Na₂SO₄), anhydrous

-

Distilled water

-

Beakers, separating funnel, rotary evaporator, filter paper

Methodology:

-

Maceration: Weigh 100 g of dried, powdered plant material and place it in a large beaker. Add 1 L of 95% methanol acidified with 2% HCl. Stir the mixture for 24 hours at room temperature.

-

Filtration: Filter the mixture through filter paper to separate the extract from the plant residue. Wash the residue with an additional 200 mL of acidified methanol to ensure maximum recovery. Combine the filtrates.

-

Solvent Evaporation: Concentrate the methanolic extract under reduced pressure using a rotary evaporator at 40-50°C until the methanol is completely removed, yielding a concentrated aqueous extract.

-

Acid-Base Partitioning (Liquid-Liquid Extraction):

-

Transfer the aqueous extract to a separating funnel.

-

Add 200 mL of chloroform and shake vigorously to remove non-alkaloidal lipophilic compounds. Allow the layers to separate and discard the lower chloroform layer. Repeat this washing step twice.

-

Adjust the pH of the remaining aqueous layer to 9-10 by slowly adding 25% ammonia solution. This converts the alkaloid salts into their free base form.

-

Extract the basified aqueous solution with 200 mL of chloroform. Shake vigorously and allow the layers to separate. Collect the lower chloroform layer containing the free base alkaloids.

-

Repeat the extraction of the aqueous layer with fresh chloroform two more times to maximize the yield of alkaloids.

-

-

Drying and Concentration: Combine all the chloroform extracts. Dry the extract by adding anhydrous sodium sulfate and then filter. Evaporate the chloroform under reduced pressure using a rotary evaporator to obtain the crude total alkaloid extract.

Purification of this compound by Flash Chromatography

Flash chromatography is a rapid and efficient method for purifying specific compounds from a crude extract.[12]

Materials and Reagents:

-

Crude alkaloid extract

-

Silica (B1680970) gel (230-400 mesh) for column chromatography

-

Solvents for mobile phase (e.g., a gradient of hexane, ethyl acetate (B1210297), and methanol)

-

Triethylamine (TEA) (optional, to reduce tailing of basic compounds)

-

Flash chromatography system (column, pump, fraction collector)

-

Thin-Layer Chromatography (TLC) plates and developing chamber

-

Dragendorff's reagent for visualization

Methodology:

-

Sample Preparation: Dissolve a known amount of the crude alkaloid extract in a minimal volume of the initial mobile phase solvent.

-

Column Packing: Pack a suitable size flash chromatography column with silica gel slurried in the initial mobile phase (e.g., hexane/ethyl acetate).

-

Loading: Carefully load the dissolved sample onto the top of the packed column.

-

Elution: Begin the elution process with the mobile phase. A gradient elution is typically used, starting with a non-polar solvent system and gradually increasing the polarity. For example, start with 100% ethyl acetate and gradually introduce methanol. A small amount of TEA (e.g., 0.1%) can be added to the mobile phase to improve the peak shape of alkaloids.

-

Fraction Collection: Collect fractions of the eluate using a fraction collector.

-

Analysis by TLC: Monitor the separation by spotting the collected fractions on TLC plates. Develop the plates in an appropriate solvent system and visualize the spots using UV light and/or by spraying with Dragendorff's reagent (alkaloids typically appear as orange-brown spots).

-

Pooling and Concentration: Combine the fractions that contain the pure compound of interest (this compound). Evaporate the solvent under reduced pressure to obtain the purified this compound.

Analysis and Quantification by HPLC-MS/MS

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a powerful technique for the definitive identification and quantification of alkaloids.[5][13][14]

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a pump, autosampler, and column oven.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection: Tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

-

MS/MS Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

Methodology:

-

Standard Preparation: Prepare a stock solution of purified this compound standard at a known concentration (e.g., 1 mg/mL) in methanol. Prepare a series of calibration standards by serial dilution of the stock solution.

-

Sample Preparation: Dissolve the purified sample or crude extract in the mobile phase and filter through a 0.22 µm syringe filter before injection.

-

Injection: Inject a fixed volume (e.g., 10 µL) of the standards and samples into the HPLC system.

-

Data Acquisition: Develop a gradient elution method to separate the alkaloids. For example, a linear gradient from 10% B to 90% B over 20 minutes. Set the mass spectrometer to monitor specific precursor-to-product ion transitions for this compound in MRM mode.

-

Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Mandatory Visualization: Experimental Workflow

Caption: Workflow for the extraction, purification, and analysis of this compound.

References

- 1. Benzylisoquinoline Alkaloids Biosynthesis in Sacred Lotus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. irep.ntu.ac.uk [irep.ntu.ac.uk]

- 5. maxapress.com [maxapress.com]

- 6. researchgate.net [researchgate.net]

- 7. maxapress.com [maxapress.com]

- 8. maxapress.com [maxapress.com]

- 9. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]

- 10. jocpr.com [jocpr.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Simultaneous Determination of Five Alkaloids by HPLC-MS/MS Combined With Micro-SPE in Rat Plasma and Its Application to Pharmacokinetics After Oral Administration of Lotus Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Alkaloid Lotusine: A Technical Guide to Its Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lotusine, a benzylisoquinoline alkaloid primarily found in the embryo of the lotus (B1177795) (Nelumbo nucifera), has emerged as a compound of significant interest in pharmacological research.[1] With a rich history in traditional medicine, modern scientific investigation is progressively unveiling its therapeutic potential across a spectrum of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, detailing its mechanisms of action, summarizing quantitative data, and providing insights into the experimental protocols used to elucidate its effects.

Pharmacological Activities

This compound exhibits a range of pharmacological activities, primarily attributed to its interaction with key cellular signaling pathways. The principal activities investigated to date include anti-cancer, neuroprotective, anti-inflammatory, and cardioprotective effects.

Anti-Cancer Activity

This compound has demonstrated potent anti-cancer effects, particularly in non-small cell lung cancer (NSCLC).[2][3] Studies have shown that it can inhibit cell proliferation, induce apoptosis, and cause cell cycle arrest.[2][3]

Mechanism of Action: The anti-cancer activity of this compound is significantly mediated through the inhibition of the Epidermal Growth Factor Receptor (EGFR)-Akt-ERK signaling pathway.[2][3] By reducing the phosphorylation of EGFR, Akt, and ERK, this compound effectively curtails the signaling cascade that promotes tumor cell growth and survival.[2][3] Furthermore, this compound modulates the expression of apoptosis-related proteins, increasing the levels of pro-apoptotic Bax and cleaved caspase-3, while decreasing the anti-apoptotic protein Bcl-2.[2][3]

Signaling Pathway: this compound Inhibition of EGFR-Akt-ERK

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. Anti-lung cancer activity of this compound in non-small cell lung cancer HCC827 via reducing proliferation, oxidative stress, induction of apoptosis, and G0/G1 cell cycle arrest via suppressing EGFR-Akt-ERK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

In-vitro Biological Activity of Lotusine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lotusine, a prominent alkaloid isolated from the embryo of Nelumbo nucifera (the sacred lotus), has emerged as a compound of significant interest in pharmacological research. This technical guide provides a comprehensive overview of the in-vitro biological activities of this compound, with a primary focus on its anticancer, anti-photoaging, and potential anti-inflammatory and antioxidant properties. This document synthesizes available quantitative data, details the experimental protocols for key biological assays, and visualizes the molecular pathways and experimental workflows. While research on pure this compound is ongoing, this guide consolidates the current understanding of its biological potential, offering a valuable resource for researchers in drug discovery and development.

Anticancer Activity

This compound has demonstrated notable anticancer effects, particularly in non-small cell lung cancer (NSCLC). The primary mechanism of action involves the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest.

Inhibition of Cancer Cell Proliferation

Studies have shown that this compound can significantly inhibit the proliferation of cancer cells in a dose- and time-dependent manner. This effect is particularly pronounced in EGFR-mutant NSCLC cells.[1]

Table 1: Proliferative Inhibition of Cancer Cells by this compound and Related Compounds

| Compound/Extract | Cell Line | Assay | IC50 Value | Reference |

| This compound | HCC827 (EGFR mutant NSCLC) | MTT Assay | Data not explicitly quantified in the provided abstract, but significant inhibition was reported. | [1] |

| This compound | A549 (non-EGFR mutant NSCLC) | MTT Assay | Less significant inhibition compared to HCC827. | [1] |

Note: Specific IC50 values for pure this compound against a broad range of cancer cell lines are not widely available in the reviewed literature. The data presented often pertains to extracts or other alkaloids from Nelumbo nucifera.

Induction of Apoptosis

This compound has been shown to induce apoptosis in cancer cells. Mechanistic studies in HCC827 cells revealed an increase in the expression of pro-apoptotic markers such as Bax and cleaved caspase-3, alongside a decrease in the anti-apoptotic protein Bcl-2.[1]

Cell Cycle Arrest

Treatment with this compound has been observed to cause cell cycle arrest at the G0/G1 phase in HCC827 cells, thereby preventing cancer cells from progressing through the cell cycle and dividing.[1]

Molecular Mechanism: EGFR-Akt-ERK Signaling Pathway

The anticancer effects of this compound in EGFR-mutant NSCLC are primarily mediated through the suppression of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. This compound treatment leads to a reduction in the phosphorylation of EGFR, which in turn inhibits the downstream activation of the key signaling proteins Akt and ERK.[1][2]

Anti-Photoaging Activity

This compound has demonstrated protective effects against skin photoaging induced by solar ultraviolet (sUV) radiation. Its mechanism involves the inhibition of matrix metalloproteinase-1 (MMP-1), a key enzyme responsible for collagen degradation in the skin.

Inhibition of MMP-1 Expression

In human keratinocytes (HaCaT cells), this compound has been shown to inhibit sUV-induced MMP-1 expression at non-cytotoxic concentrations.[3]

Modulation of Signaling Pathways in Keratinocytes

This compound's inhibitory effect on MMP-1 expression is mediated through the regulation of multiple signaling pathways activated by sUV radiation. It has been found to:

-

Suppress the transcriptional activity of activator protein-1 (AP-1) and nuclear factor kappa B (NF-κB).[3]

-

Inhibit the phosphorylation of the MEK1/2-ERK1/2-p90RSK, MKK3/6-p38, and Akt-p70S6K pathways.[3]

Anti-inflammatory and Antioxidant Activities

While specific quantitative data for pure this compound is limited, extracts from Nelumbo nucifera and related alkaloids have demonstrated both anti-inflammatory and antioxidant properties.

Table 2: Anti-inflammatory and Antioxidant Activities of Lotus-Related Compounds/Extracts

| Compound/Extract | Activity | Assay | IC50 Value | Reference |

| N-methylcoclaurine | Anti-inflammatory | NO Production Inhibition (LPS-induced RAW 246.7 cells) | 6 µM | [4] |

| Roemerine | Anti-inflammatory | NO Production Inhibition (LPS-induced RAW 246.7 cells) | 21 µM | [4] |

| Lysicamine | Anti-inflammatory | NO Production Inhibition (LPS-induced RAW 246.7 cells) | 25 µM | [4] |

| Hydroalcoholic extract of N. nucifera seeds | Antioxidant | DPPH Radical Scavenging | 6.12 ± 0.41 µg/ml | [5] |

| Ethyl acetate (B1210297) fraction of lotus (B1177795) leaves | Antioxidant | DPPH Radical Scavenging | 4.46 µg/mL | [6] |

Antimicrobial and Antiviral Activities

Research into the antimicrobial and antiviral activities of pure this compound is still in its early stages. However, various extracts of Nelumbo nucifera have shown activity against a range of pathogens.

Table 3: Antimicrobial Activity of Nelumbo nucifera Extracts

| Extract | Organism | Assay | MIC (Minimum Inhibitory Concentration) | Reference |

| Ethanol (B145695) extract of lotus leaves (Fraction 3) | E. coli, S. typhimurium, S. aureus, B. subtilis | Macrodilution broth | 0.0313 - 0.125 g/mL | [7] |

| Methanolic extract of N. nucifera | Pseudomonas aeruginosa | Not specified | Not specified, but showed the highest inhibition zone. | [8] |

Note: The available data primarily focuses on crude extracts, and further studies are required to determine the specific contribution of this compound to these activities.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key in-vitro assays used to evaluate the biological activities of this compound.

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a blank control (medium only).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Cell Cycle Analysis (Propidium Iodide Staining)

Principle: This method uses the fluorescent dye Propidium Iodide (PI) to stain the cellular DNA. The intensity of PI fluorescence is directly proportional to the amount of DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.

Protocol:

-

Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay and harvest the cells.

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing to prevent clumping. Incubate at -20°C for at least 2 hours.

-

Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cells in a staining solution containing PI and RNase A (to degrade RNA and ensure only DNA is stained).

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is typically displayed as a histogram, from which the percentage of cells in each phase of the cell cycle can be calculated.

Western Blot Analysis

Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein. For studying signaling pathways, antibodies that recognize phosphorylated (activated) forms of proteins are often used.

Protocol:

-

Protein Extraction: After treatment with this compound, lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the protein phosphorylation state.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Gel Electrophoresis: Separate the protein lysates by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a solution (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-EGFR, anti-p-Akt, anti-p-ERK).

-

Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to compare protein levels between different treatment groups.

Conclusion

This compound exhibits a range of promising in-vitro biological activities, most notably its anticancer effects against non-small cell lung cancer through the inhibition of the EGFR-Akt-ERK signaling pathway. Furthermore, its ability to inhibit MMP-1 expression highlights its potential as an anti-photoaging agent. While preliminary data suggests anti-inflammatory, antioxidant, and antimicrobial properties, these areas require further investigation with pure this compound to establish definitive activity and mechanisms. The detailed protocols provided in this guide offer a framework for researchers to further explore the therapeutic potential of this natural alkaloid. As research progresses, a more complete understanding of this compound's biological profile will undoubtedly emerge, paving the way for its potential development as a novel therapeutic agent.

References

- 1. Anti-lung cancer activity of this compound in non-small cell lung cancer HCC827 via reducing proliferation, oxidative stress, induction of apoptosis, and G0/G1 cell cycle arrest via suppressing EGFR-Akt-ERK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Inhibitory Effect of this compound on Solar UV-Induced Matrix Metalloproteinase-1 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 5. Antioxidant activity of Nelumbo nucifera (sacred lotus) seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Analysis of Flavonoids in Lotus (Nelumbo nucifera) Leaves and Their Antioxidant Activity Using Macroporous Resin Chromatography Coupled with LC-MS/MS and Antioxidant Biochemical Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. thescipub.com [thescipub.com]

- 8. envirsc.uok.edu.in [envirsc.uok.edu.in]

The Toxicology and Safety Profile of Lotusine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lotusine, a prominent benzylisoquinoline alkaloid derived from the lotus (B1177795) plant (Nelumbo nucifera), has garnered interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current state of knowledge regarding the toxicology and safety profile of this compound. While extensive research on the crude extracts of Nelumbo nucifera suggests a generally favorable safety profile, specific toxicological data for isolated this compound remains limited. This document synthesizes the available preclinical data, including in vitro cytotoxicity and protective effects, and contextualizes it with the broader toxicological findings for lotus extracts. The guide also outlines standard experimental protocols relevant to the toxicological assessment of alkaloids like this compound and visualizes key cellular pathways and experimental workflows. A notable gap in the literature is the absence of comprehensive in vivo studies, including acute, subchronic, and chronic toxicity, as well as dedicated genotoxicity, carcinogenicity, and reproductive toxicity assessments for purified this compound. This underscores the necessity for further rigorous investigation to fully characterize its safety profile for potential drug development.

Introduction

This compound is a bioactive alkaloid found in various parts of the lotus plant, particularly in the plumule. Traditional medicine has long utilized lotus preparations for a variety of ailments, and modern research is beginning to explore the pharmacological activities of its constituent compounds. As interest in this compound as a potential therapeutic agent grows, a thorough understanding of its safety and toxicological properties is paramount for any future clinical development. This guide aims to provide a detailed summary and analysis of the existing, albeit limited, toxicological data on this compound and to offer a framework for its further safety evaluation.

General Toxicology of Nelumbo nucifera Extracts

While specific data on this compound is scarce, studies on various extracts of Nelumbo nucifera provide a general understanding of the safety of its constituent alkaloids.

Acute and Subchronic Toxicity

Acute toxicity studies on lotus extracts in animal models indicate a low level of toxicity. For instance, an ethanolic extract of lotus seeds showed no signs of toxicity or mortality in mice at doses up to 5000 mg/kg[[“]]. Similarly, the oral lethal dose (LD50) of a Nelumbo nucifera stamens extract in rats was determined to be in excess of 5000 mg/kg[2].

Subchronic toxicity studies have also been conducted. A 90-day study on the stamen extract in rats established a No-Observed-Adverse-Effect Level (NOAEL) of 200 mg/kg/day[2]. In another 13-week study, a fruit extract administered to rats caused no mortality or systemic toxicity, with only minor liver and kidney tissue changes observed at the highest dose of 200 mg/kg[[“]].

Table 1: Summary of Acute and Subchronic Toxicity Data for Nelumbo nucifera Extracts

| Extract Type | Animal Model | Route of Administration | Key Findings | Reference |

| Seed Ethanol Extract | Mice | Oral | No toxicity or mortality up to 5000 mg/kg | [[“]] |

| Stamen Extract | Rats | Oral | LD50 > 5000 mg/kg | [2] |

| Stamen Extract | Rats | Oral (90 days) | NOAEL = 200 mg/kg/day | [2] |

| Fruit Extract | Rats | Oral (13 weeks) | Minor liver and kidney changes at 200 mg/kg | [[“]] |

Genotoxicity, Carcinogenicity, and Reproductive Toxicity

Data on the genotoxicity, carcinogenicity, and reproductive toxicity of this compound is not available in the public domain. However, studies on Nelumbo nucifera extracts provide some initial insights. Methanolic extracts of the plumule and blossom were found to be non-mutagenic in the Ames test with Salmonella typhimurium strains TA98 and TA100, both with and without metabolic activation[3]. No relevant carcinogenicity studies on Nelumbo nucifera-derived ingredients have been identified[3][4]. Information regarding reproductive and developmental toxicity is also lacking.

In Vitro Toxicology and Protective Effects of this compound

The majority of the safety-related research on this compound has been conducted in vitro, primarily focusing on its protective effects against drug-induced cytotoxicity.

Cytotoxicity

Direct cytotoxicity data for this compound is limited. However, one study investigating its protective effects noted that this compound hydroxide (B78521) was used at a concentration of 50 µM without inducing significant cell death in H9c2 cardiomyocytes[5]. Further research is required to determine the cytotoxic potential of this compound across a range of cell lines and concentrations.

Cardioprotective Effects against Doxorubicin-Induced Toxicity

Several studies have highlighted the potential of this compound to mitigate the cardiotoxic effects of the chemotherapy drug doxorubicin (B1662922). In embryonically derived rat H9c2 cardiomyocytes, pretreatment with this compound was shown to prevent doxorubicin-induced morphological abnormalities such as cell shrinkage and blebbing[6].

The protective mechanism involves the attenuation of oxidative stress and apoptosis. This compound pretreatment has been observed to decrease the generation of reactive oxygen species (ROS) and reduce lipid peroxidation[6]. Furthermore, it mitigates apoptosis by downregulating the expression of the pro-apoptotic gene Bax and the executioner caspase-3[6].

Table 2: In Vitro Cardioprotective Effects of this compound (50 µM) in Doxorubicin-Treated H9c2 Cells

| Parameter | Effect of Doxorubicin (1 µM) | Effect of this compound + Doxorubicin | Reference |

| Cell Viability (MTT Assay) | Decreased | 110.36 ± 1.35% of control | [5] |

| Cell Viability (SRB Assay) | Decreased | 118.53 ± 9.05% of control | [5] |

| Reactive Oxygen Species (ROS) Generation | Increased | Decreased | [5] |

| Caspase-3 Activity | Increased | Decreased | [5] |

| Bax Gene Expression | Upregulated | Downregulated | [5] |

| Bcl-2 Gene Expression | Downregulated | Upregulated | [5] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the toxicological assessment of compounds like this compound.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration.

-

MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.[7][8][9][10]

Doxorubicin-Induced Cardiotoxicity Model in H9c2 Cells

This in vitro model is used to screen for cardioprotective agents.

Protocol:

-

Cell Culture: Culture H9c2 rat cardiomyocyte cells in DMEM supplemented with 10% FBS and antibiotics.

-

Pretreatment: Treat the cells with this compound at various concentrations for a specified period (e.g., 24 hours).

-

Doxorubicin Exposure: Induce cardiotoxicity by exposing the cells to doxorubicin (e.g., 1-2 µM) for a further 24-48 hours.

-

Endpoint Analysis: Assess various parameters such as cell viability (MTT assay), apoptosis (caspase activity assays, Bax/Bcl-2 expression), and oxidative stress (ROS measurement).[11][12]

Zebrafish Embryo Developmental Toxicity Assay

The zebrafish embryo model is increasingly used as an alternative to mammalian models for developmental toxicity screening.

Protocol:

-

Embryo Collection: Collect freshly fertilized zebrafish embryos.

-

Exposure: Place embryos in a multi-well plate and expose them to a range of this compound concentrations.

-

Incubation: Incubate the embryos at 28.5°C for a period of up to 96-120 hours post-fertilization (hpf).

-

Morphological Assessment: Observe the embryos at specific time points for developmental endpoints such as mortality, hatching rate, heart rate, and morphological abnormalities (e.g., edema, tail curvature, yolk sac malformation).[13][14][15]

Visualizations

Signaling Pathway of Doxorubicin-Induced Cardiotoxicity and the Protective Role of this compound

Caption: Proposed mechanism of this compound's cardioprotective effect.

Experimental Workflow for In Vitro Toxicity Assessment

Caption: A typical workflow for evaluating the in vitro toxicity of a compound.

Discussion and Future Directions

The available evidence suggests that Nelumbo nucifera extracts are generally well-tolerated in preclinical models. In vitro studies on this compound indicate a potential protective role against cellular damage induced by known toxins, particularly in cardiomyocytes. The mechanism of this protection appears to be linked to its antioxidant and anti-apoptotic properties.

However, a significant knowledge gap exists regarding the intrinsic toxicology of purified this compound. The absence of in vivo data, including acute and chronic toxicity studies, makes it challenging to establish a definitive safety profile. To advance the development of this compound as a potential therapeutic agent, the following studies are essential:

-

Acute Oral Toxicity: Determination of the LD50 in a rodent model.

-

Subchronic and Chronic Toxicity: Repeated dose studies (e.g., 28-day and 90-day) in rodents to identify target organs of toxicity and establish a NOAEL.

-

Genotoxicity: A battery of tests including the Ames test, an in vitro chromosomal aberration assay, and an in vivo micronucleus test.

-

Reproductive and Developmental Toxicity: Studies to assess the effects on fertility, embryonic development, and teratogenicity.

-

Safety Pharmacology: Evaluation of the effects on vital functions, such as the cardiovascular, respiratory, and central nervous systems.

-

Pharmacokinetics: Studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Conclusion

References

- 1. consensus.app [consensus.app]

- 2. Acute and subchronic oral toxicity studies of Nelumbo nucifera stamens extract in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cir-safety.org [cir-safety.org]

- 4. cir-safety.org [cir-safety.org]

- 5. benchchem.com [benchchem.com]

- 6. This compound, an alkaloid from Nelumbo nucifera (Gaertn.), attenuates doxorubicin-induced toxicity in embryonically derived H9c2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. protocols.io [protocols.io]

- 9. texaschildrens.org [texaschildrens.org]

- 10. cyrusbio.com.tw [cyrusbio.com.tw]

- 11. researchgate.net [researchgate.net]

- 12. COX5A Alleviates Doxorubicin-Induced Cardiotoxicity by Suppressing Oxidative Stress, Mitochondrial Dysfunction and Cardiomyocyte Apoptosis [mdpi.com]

- 13. Refinement of the zebrafish embryo developmental toxicity assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Brief guidelines for zebrafish embryotoxicity tests - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

Lotusine: A Comprehensive Technical Review of its Discovery, Chemistry, and Pharmacology

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Lotusine, a benzylisoquinoline alkaloid first identified in the 1960s, is a key bioactive compound found in the sacred lotus (B1177795) (Nelumbo nucifera).[1] This technical guide provides an in-depth review of the discovery, historical research, chemical properties, and pharmacological activities of this compound. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development. This document summarizes the available quantitative data, details experimental methodologies for its study, and visualizes key biological pathways and experimental workflows. While significant research has been conducted on this compound and other alkaloids from Nelumbo nucifera, this review also highlights areas where further quantitative and mechanistic studies are needed to fully elucidate its therapeutic potential.

Introduction

Nelumbo nucifera, commonly known as the sacred lotus, has a long history of use in traditional medicine, particularly in Asia.[2] Various parts of the plant are known to contain a rich array of bioactive compounds, with the embryo (plumule) being a primary source of benzylisoquinoline alkaloids.[2] Among these, this compound has emerged as a compound of significant scientific interest due to its diverse pharmacological activities. This whitepaper aims to consolidate the current knowledge on this compound, providing a technical foundation for ongoing and future research.

Discovery and Historical Research

The discovery of this compound dates back to the 1960s, marking a significant milestone in the phytochemical exploration of Nelumbo nucifera.[1] Initial research focused on the isolation and structural elucidation of various alkaloids from the lotus plant. This compound was identified as a member of the benzylisoquinoline class of alkaloids.[3]

Subsequent research has progressed from basic characterization to the investigation of its biological effects. Early studies hinted at its potential therapeutic properties, including antihypertensive and antibacterial activities.[4] More recent research has delved into its cellular and molecular mechanisms of action, particularly focusing on its cardioprotective, anti-inflammatory, and antioxidant properties.[5] While a detailed, linear timeline of every research milestone is not extensively documented in a single source, the progression of research indicates a growing interest in this compound's potential as a lead compound for drug development.

Historical Research Progression:

Chemical and Physical Properties

This compound is a quaternary ammonium (B1175870) alkaloid with a defined chemical structure. Its systematic IUPAC name is (1R)-1-[(4-hydroxyphenyl)methyl]-7-methoxy-2,2-dimethyl-3,4-dihydro-1H-isoquinolin-2-ium-6-ol.[4] The chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₉H₂₄NO₃⁺ | [4] |

| Molecular Weight | 314.4 g/mol | [4] |

| CAS Number | 6871-67-6 | [4] |

| Appearance | White crystal | [1] |

| Solubility | Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate, DMSO, Acetone. Poorly soluble in water. | [1][6] |

| UV max | 230 nm | [5] |

Biosynthesis

The biosynthesis of this compound, like other benzylisoquinoline alkaloids, originates from the amino acid L-tyrosine.[7] The pathway involves a series of enzymatic reactions, including hydroxylation, decarboxylation, and condensation steps. A key intermediate in the biosynthesis of many benzylisoquinoline alkaloids is (S)-norcoclaurine, which is formed by the condensation of dopamine (B1211576) and 4-hydroxyphenylacetaldehyde.[7] From this central precursor, a variety of structural modifications, such as O-methylation, N-methylation, and oxidative coupling, lead to the diverse range of alkaloids found in Nelumbo nucifera, including this compound.[7]

Experimental Protocols

Extraction and Isolation of this compound

The extraction of this compound from Nelumbo nucifera, primarily from the seed plumules, generally involves solvent extraction followed by chromatographic purification.

General Protocol:

-

Sample Preparation: Dried and powdered lotus plumules are used as the starting material.

-

Solvent Extraction: The powdered material is typically extracted with an organic solvent such as methanol (B129727) or ethanol.[6] This can be performed using methods like maceration, soxhlet extraction, or ultrasonication to enhance efficiency.

-

Acid-Base Partitioning: The crude extract is then subjected to acid-base partitioning to separate the alkaloids from other components. The extract is dissolved in an acidic aqueous solution, which protonates the alkaloids, making them water-soluble. The aqueous layer is then washed with a non-polar solvent to remove neutral and acidic impurities. The pH of the aqueous layer is subsequently raised with a base to deprotonate the alkaloids, which can then be extracted into an immiscible organic solvent like chloroform or dichloromethane.[6]

-

Chromatographic Purification: The resulting alkaloid-rich fraction is further purified using chromatographic techniques. Column chromatography over silica (B1680970) gel or alumina (B75360) is a common initial step. Further purification to obtain pure this compound is typically achieved using preparative High-Performance Liquid Chromatography (HPLC).

Quantification of this compound

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry) is the standard method for the quantification of this compound in plant extracts and biological samples.

General HPLC Method:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution system consisting of an aqueous phase (e.g., water with a small amount of acid like formic acid or a buffer) and an organic phase (e.g., acetonitrile (B52724) or methanol) is typically employed.

-

Detection: UV detection is often set at the wavelength of maximum absorbance for this compound (around 230 nm).[5] For higher sensitivity and specificity, HPLC coupled with Mass Spectrometry (LC-MS) can be used.

-

Quantification: A calibration curve is generated using a certified reference standard of this compound to determine the concentration in the samples.

Pharmacological Assays

Cardioprotective Activity Assay (In Vitro):

-

Cell Culture: H9c2 rat cardiomyoblasts are a commonly used cell line for in vitro cardiotoxicity and cardioprotection studies.

-

Induction of Injury: Cardiotoxicity can be induced by treating the cells with agents like doxorubicin.

-

This compound Treatment: Cells are pre-treated with varying concentrations of this compound before the addition of the toxic agent.

-

Assessment of Cardioprotection: The protective effect of this compound is evaluated by measuring various parameters, including:

-

Cell Viability: Using assays such as the MTT assay.

-

Oxidative Stress Markers: Measuring levels of reactive oxygen species (ROS) and lipid peroxidation.

-

Apoptosis: Assessing the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, and caspase activity.

-

Anti-inflammatory Activity Assay (In Vitro):

-

Cell Culture: Macrophage cell lines such as RAW 264.7 are typically used.

-

Induction of Inflammation: Inflammation is induced by stimulating the cells with lipopolysaccharide (LPS).

-

This compound Treatment: Cells are treated with different concentrations of this compound.

-

Assessment of Anti-inflammatory Effects: The effects of this compound are determined by measuring:

-

Nitric Oxide (NO) Production: Using the Griess assay.

-

Pro-inflammatory Cytokine Levels: Measuring the levels of cytokines like TNF-α, IL-6, and IL-1β using ELISA.

-

Expression of Inflammatory Enzymes: Assessing the expression of iNOS and COX-2 by Western blotting or qPCR.

-

Pharmacological Activities and Mechanism of Action

This compound exhibits a range of pharmacological activities, with its cardioprotective, anti-inflammatory, and antioxidant effects being the most studied.

Cardioprotective Effects

This compound has demonstrated significant potential in protecting cardiac cells from injury. It has been shown to mitigate doxorubicin-induced cardiotoxicity by reducing oxidative stress and inhibiting apoptosis.[5] The proposed mechanism involves the activation of the Nrf2/ARE signaling pathway, which upregulates the expression of antioxidant enzymes.

Anti-inflammatory and Antioxidant Effects

The anti-inflammatory properties of this compound are attributed to its ability to suppress key inflammatory signaling pathways, including the JNK/NF-κB pathway. This leads to a reduction in the production of pro-inflammatory mediators. Its antioxidant effects are linked to its ability to scavenge free radicals and enhance the endogenous antioxidant defense systems.

Signaling Pathways

The pharmacological effects of this compound are mediated through its interaction with several key cellular signaling pathways.

Conclusion and Future Directions

This compound, a benzylisoquinoline alkaloid from Nelumbo nucifera, has demonstrated a promising profile of pharmacological activities, particularly in the areas of cardioprotection, anti-inflammation, and antioxidation. This whitepaper has provided a comprehensive overview of the current state of knowledge regarding its discovery, chemistry, and biological effects.

However, to fully realize the therapeutic potential of this compound, further research is warranted. Key areas for future investigation include:

-

Quantitative Pharmacological Studies: There is a need for more studies reporting specific IC50 and EC50 values for this compound in various biological assays to better understand its potency.

-

In Vivo Efficacy and Pharmacokinetics: While in vitro studies are promising, more extensive in vivo studies are required to establish the efficacy, safety, and pharmacokinetic profile of this compound.

-

Mechanism of Action: Further elucidation of the molecular targets and signaling pathways modulated by this compound will provide a more complete understanding of its mechanism of action.

-

Clinical Trials: Should preclinical studies continue to yield positive results, well-designed clinical trials will be necessary to evaluate the therapeutic potential of this compound in human diseases.

References

- 1. (-)-Lotusine | CAS:6871-67-6 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. This compound | 6871-67-6 [chemicalbook.com]

- 3. irep.ntu.ac.uk [irep.ntu.ac.uk]

- 4. This compound | C19H24NO3+ | CID 5274587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. maxapress.com [maxapress.com]

- 7. Benzylisoquinoline Alkaloids Biosynthesis in Sacred Lotus - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the stereochemistry of Lotusine

An In-depth Technical Guide to the Stereochemistry of Lotusine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a quaternary benzylisoquinoline alkaloid isolated from the embryo of the sacred lotus, Nelumbo nucifera. As with many natural products, the biological activity of this compound is intrinsically linked to its three-dimensional structure. The precise spatial arrangement of its atoms, or stereochemistry, is a critical determinant of its pharmacological properties, including its antihypertensive and antibacterial activities. This guide provides a comprehensive technical overview of the stereochemistry of this compound, detailing its absolute configuration, the quantitative data defining it, and the experimental methodologies used for its determination.

Absolute Configuration of this compound

This compound possesses a single stereogenic center at the C1 position of the isoquinoline (B145761) core. Through rigorous experimental analysis, the absolute configuration of naturally occurring this compound has been determined to be (1R) .

-

IUPAC Name: (1R)-1-[(4-hydroxyphenyl)methyl]-7-methoxy-2,2-dimethyl-3,4-dihydro-1H-isoquinolin-2-ium-6-ol[1]

-

Common Designation: (-)-Lotusine[1]

The "(1R)" designation specifies the R configuration at the C1 chiral center according to the Cahn-Ingold-Prelog priority rules. The prefix "(-)" indicates that it is levorotatory , meaning it rotates the plane of plane-polarized light in a counter-clockwise direction.[2] This optical activity is a key physical characteristic used to identify this specific enantiomer.

Figure 1: 2D Structure of (1R)-Lotusine with the C1 stereocenter indicated by ().*

Figure 1: 2D Structure of (1R)-Lotusine with the C1 stereocenter indicated by ().*

Quantitative Stereochemical Data

The key physicochemical and stereochemical properties of this compound are summarized in the table below for clear reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₄NO₃⁺ | [1][3] |

| Molecular Weight | 314.4 g/mol | [1] |

| Absolute Configuration | (1R) | [1] |

| Specific Rotation [α]D | -15° (in Methanol, as chloride salt) | [4] |

| CAS Number | 6871-67-6 | [3] |

Experimental Protocols for Stereochemical Determination

The absolute configuration of a chiral molecule like this compound is determined through rigorous experimental methods. The following sections detail the principal techniques used to elucidate its (1R) stereochemistry.

Method 1: Single-Crystal X-ray Crystallography

This is the most definitive and unambiguous method for determining the absolute configuration of a crystalline compound. The analysis of a suitable single crystal of this compound provides a precise three-dimensional map of electron density, revealing the exact spatial arrangement of every atom.

Key Finding: A crystal structure for this compound is available in the Crystallography Open Database (COD) under the identifier 2212500 , confirming the (1R) configuration.[1]

Detailed Methodology:

-

Isolation and Purification: this compound is first extracted from its natural source (Nelumbo nucifera) and purified to >98% purity using chromatographic techniques to remove impurities that could hinder crystallization.

-

Crystallization: High-quality single crystals are grown. A common method is the slow evaporation technique :

-

A nearly saturated solution of purified this compound is prepared in a suitable solvent (e.g., methanol, ethanol).

-

The solution is placed in a clean vial, covered loosely to allow the solvent to evaporate slowly over several days to weeks in a vibration-free environment.

-

-

X-ray Diffraction Data Collection:

-

A single, defect-free crystal (typically 0.1-0.3 mm) is mounted on a goniometer head in a diffractometer.

-

The crystal is flash-cooled to a low temperature (e.g., 100 K) in a stream of cold nitrogen to minimize thermal vibration.

-

The crystal is irradiated with a monochromatic X-ray beam. As the crystal is rotated, a unique diffraction pattern of spots is generated.

-

The intensities and positions of these thousands of reflections are recorded by a detector.

-

-

Structure Solution and Refinement:

-

The diffraction data is processed to solve the "phase problem" and generate an initial electron density map.

-

An atomic model of this compound is fitted to the map.

-

To determine the absolute configuration, anomalous dispersion effects are used. The Flack parameter is calculated; a value close to zero for the modeled (1R) configuration and close to 1 for the opposite (1S) configuration provides statistical confidence in the assignment.

-

Method 2: Chiroptical Spectroscopy (Polarimetry)

This technique measures the interaction of a chiral molecule with plane-polarized light, determining the magnitude and direction of optical rotation. It is the source of the levorotatory (-) designation in this compound's name.

Detailed Methodology:

-

Sample Preparation: A solution of this compound chloride is prepared by dissolving a precisely weighed sample (mass m) in a specific volume (V) of a solvent (e.g., methanol), yielding a known concentration (c).

-

Measurement:

-

The solution is placed in a polarimeter cell of a known path length (l), typically 1 decimeter (dm).

-

Monochromatic, plane-polarized light (usually from a sodium D-line source, λ = 589 nm) is passed through the sample at a controlled temperature (e.g., 20 °C).

-

The instrument measures the angle of rotation (α) of the polarized light. For this compound, this value is negative.

-

-

Calculation of Specific Rotation: The specific rotation [α] is a standardized physical constant calculated using the formula:

[α]Tλ = α / (c × l)

Where:

-

α is the observed rotation in degrees.

-

c is the concentration in g/mL.

-

l is the path length in decimeters (dm).

The calculated value of -15° confirms the levorotatory nature of the (1R)-enantiomer.[4]

-

Method 3: Stereoselective Synthesis

A corroborative method for assigning absolute configuration involves the synthesis of a single, known enantiomer and the comparison of its properties to the natural product. If the synthesized (1R)-lotusine exhibits the same optical rotation (-15°) and identical spectroscopic data (NMR, MS) as the naturally isolated this compound, the (1R) assignment is confirmed.

General Workflow:

-

Chiral Starting Material: The synthesis begins with a starting material of known absolute configuration or employs a chiral catalyst to introduce the desired stereochemistry.

-

Stereocontrolled Reactions: A sequence of chemical reactions is performed where the stereochemistry of the C1 center is maintained or predictably controlled throughout the synthesis.

-

Final Product Characterization: The synthesized product is purified.

-

Comparative Analysis: The specific rotation and other analytical data of the synthetic sample are compared to those of the natural isolate. An exact match confirms the absolute configuration.

Visualization of Stereochemical Determination Workflow

The following diagram illustrates the logical workflow for the definitive assignment of this compound's stereochemistry, integrating the key experimental methodologies described.

Caption: Workflow for the determination of the absolute configuration of this compound.

References

Lotusine: A Technical Guide on its Role in Traditional Medicine and Modern Pharmacology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lotusine, a prominent benzylisoquinoline alkaloid isolated from the embryo of the sacred lotus (B1177795) (Nelumbo nucifera), holds a significant place in traditional Asian medicine. Historically, various parts of the lotus plant have been utilized to treat a spectrum of ailments, including inflammation, fever, cardiovascular diseases, and nervous system disorders.[1][2] Modern scientific investigation has begun to elucidate the molecular mechanisms underlying these traditional uses, revealing a range of pharmacological activities for this compound and its related alkaloids. These activities include anti-inflammatory, antioxidant, neuroprotective, cardioprotective, and anti-cancer effects.[3][4][5] This technical guide provides a comprehensive overview of the traditional applications of this compound, its known pharmacological properties, and the signaling pathways it modulates. Detailed, adaptable experimental protocols for key in vitro assays are presented to facilitate further research into its therapeutic potential. While specific quantitative data for this compound, such as IC50 and ED50 values, remain limited in publicly accessible literature, this guide consolidates the available information on related compounds from Nelumbo nucifera to provide a valuable comparative resource for the scientific community.

Introduction: From Traditional Herb to Modern Therapeutic Target

Nelumbo nucifera, commonly known as the sacred lotus, has been a cornerstone of traditional medicine systems in Asia for centuries.[2] The embryo of the lotus seed, referred to as "Lian Zi Xin" in Traditional Chinese Medicine, is particularly rich in bioactive alkaloids, with this compound being a key constituent.[6] Traditionally, it has been used to clear heat, tranquilize the mind, and stop bleeding.[7] Contemporary research has shifted focus to the cellular and molecular level, investigating the therapeutic potential of purified lotus alkaloids. This compound, along with its chemical relatives like neferine, liensinine, and nuciferine, has demonstrated a variety of promising pharmacological effects, suggesting its potential as a lead compound for the development of novel therapeutics.[3][5]

Quantitative Pharmacological Data

While specific IC50, ED50, and pharmacokinetic data for this compound are not extensively reported in the available literature, studies on other major alkaloids from Nelumbo nucifera provide valuable insights into the potential potency and bioavailability of this class of compounds. The following tables summarize the available quantitative data for these related alkaloids.

Table 1: In Vitro Efficacy of Alkaloids from Nelumbo nucifera

| Alkaloid | Assay | Cell Line | Effect | IC50 Value | Reference |

| Liensinine | Nitric Oxide (NO) Production | RAW 264.7 | Anti-inflammatory | 5.02 µM | [8] |

| Neferine | Nitric Oxide (NO) Production | RAW 264.7 | Anti-inflammatory | 4.13 µM | [8] |

| Isoliensinine | Nitric Oxide (NO) Production | RAW 264.7 | Anti-inflammatory | 4.36 µM | [8] |

| Roemerine | Nitric Oxide (NO) Production | RAW 264.7 | Anti-inflammatory | 21 µM | [9][10] |

| N-methylcoclaurine | Nitric Oxide (NO) Production | RAW 264.7 | Anti-inflammatory | 6 µM | [9] |

| Liensinine | Cell Viability | MDA-MB-231 | Anti-cancer | ~6.2 µM (for decreased cell viability) | [11] |

| Nuciferine | Cell Viability | MDA-MB-231 | Anti-cancer | ~79.3 µM (for decreased cell viability) | [11] |

| Methanolic Lotus Seed Extract | Cell Viability | SKOV3 (Ovarian Cancer) | Anti-cancer | 79.73 ± 0.91 µg/mL | [12] |

| Methanolic Lotus Seed Extract | Cell Viability | A2780 (Ovarian Cancer) | Anti-cancer | 100.18 ± 2.42 µg/mL | [12] |

Table 2: Pharmacokinetic Parameters of Alkaloids from Nelumbo nucifera in Rats

| Alkaloid | Administration Route | Dose | Cmax | Tmax | Bioavailability (%) | Reference |

| Nuciferine | Oral | 10.0 mg/kg | - | - | 1.9 ± 0.8 | [13] |

| Nuciferine | Intravenous | 0.2 mg/kg | - | - | - | [13] |

| Nuciferine | Oral | 50 mg/kg | 1.71 µg/mL | 0.9 h | 58.13 | [6][14][15] |

| N-Nornuciferine | Oral | 50 mg/kg | 0.57 µg/mL | 1.65 h | 79.91 | [6][14][15] |

| Liensinine | Intragastric | - | 6.70 ng/mL | - | Relatively low | [16] |

| Liensinine | Intravenous | - | 668.4 ng/mL | - | - | [16] |

Known Signaling Pathways and Mechanisms of Action

This compound and its related alkaloids exert their pharmacological effects by modulating several key signaling pathways involved in inflammation, oxidative stress, cell survival, and proliferation.

Anti-inflammatory Pathways

A primary mechanism of the anti-inflammatory action of lotus alkaloids is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[8] NF-κB is a crucial transcription factor that upregulates the expression of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, as well as enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[9] Lotus alkaloids have been shown to prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB, thereby blocking NF-κB's translocation to the nucleus and subsequent activation of pro-inflammatory gene transcription.

Another important set of pathways modulated by these compounds are the Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK1/2 and p38.[9] These pathways are also involved in the cellular response to inflammatory stimuli.

Caption: Inhibition of the NF-κB signaling pathway by lotus alkaloids.

Cardioprotective and Neuroprotective Pathways